SB 657510
Overview
Description
SB 657510: is a selective urotensin-II receptor antagonist. It is known for its role in inhibiting the urotensin-II-induced upregulation of inflammatory mediators such as adhesion molecules, cytokines, and tissue factors in human vascular endothelial cells . This compound has shown potential in slowing the development of diabetes-associated atherosclerosis in mouse models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB 657510 involves the following steps:
Bromination: The starting material, 4,5-dimethoxybenzenesulfonamide, undergoes bromination to introduce a bromine atom at the 2-position.
Chlorination: The intermediate product is then chlorinated to introduce a chlorine atom at the 4-position.
Coupling Reaction: The chlorinated intermediate is coupled with 4-chloro-3-[(3R)-1-methyl-3-pyrrolidinyl]oxyphenylamine to form the final product, this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in a controlled environment to maintain the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: SB 657510 can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: The compound can be reduced at the bromine and chlorine positions.
Substitution: This compound can undergo substitution reactions, particularly at the bromine and chlorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation reagents such as bromine or chlorine are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Chemistry: : SB 657510 is used to study the urotensin-II receptor-mediated signaling pathways . Biology : It is used to investigate the role of urotensin-II in various biological processes, including inflammation and atherosclerosis . Medicine : this compound has potential therapeutic applications in treating diabetes-associated atherosclerosis and other cardiorenal and metabolic diseases . Industry : The compound is used in the development of new drugs targeting the urotensin-II receptor .
Mechanism of Action
SB 657510 exerts its effects by selectively antagonizing the urotensin-II receptor. This inhibition prevents the urotensin-II-induced upregulation of inflammatory mediators such as adhesion molecules, cytokines, and tissue factors in human vascular endothelial cells . The compound also inhibits the mobilization of intracellular calcium ions, which is crucial for the contractile action of urotensin-II in isolated mammalian arteries and aortae .
Comparison with Similar Compounds
Similar Compounds
SB-334867: Another urotensin-II receptor antagonist with similar properties.
SB-399885 hydrochloride: A selective antagonist for the urotensin-II receptor.
BMS-303141: A compound with similar anti-inflammatory properties.
Uniqueness: : SB 657510 is unique in its high selectivity for the urotensin-II receptor and its potent anti-inflammatory effects. It has shown significant potential in slowing the development of diabetes-associated atherosclerosis, making it a valuable compound for research and therapeutic applications .
Biological Activity
SB 657510 is a potent nonpeptide antagonist of the urotensin-II receptor (UT receptor), which has garnered attention for its potential therapeutic applications in various pathophysiological conditions. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability and proliferation, and implications in disease models.
This compound functions primarily as a competitive antagonist at the urotensin-II receptor. Binding studies have shown that it exhibits high affinity for the human UT receptor with a dissociation constant () of approximately 2.6 nM, indicating its effectiveness in inhibiting urotensin-II (U-II) mediated responses across different species . The compound's selectivity is notable, as it demonstrates over 100-fold selectivity for the UT receptor compared to other receptors, ion channels, and enzymes .
Effects on Cell Viability and Proliferation
Research indicates that this compound significantly impacts cell viability and proliferation in various cellular contexts. For instance, in a study involving TSC2-deficient V3 cells, this compound inhibited U-II-induced increases in cell viability and proliferation . At higher concentrations (100-1000 nM), it also inhibited basal proliferation in these cells but did not affect T3 cells, suggesting a selective action based on cellular context .
Table 1: Effects of this compound on Cell Viability and Proliferation
Cell Type | Concentration (nM) | Effect on Viability | Effect on Proliferation |
---|---|---|---|
V3 (TSC2-deficient) | 10-1000 | Inhibited U-II-induced increase | Inhibited at high concentrations |
T3 (TSC2-reconstituted) | N/A | No significant effect | No significant effect |
Impact on Tumor Growth
In vivo studies using mouse xenograft models have demonstrated that this compound can block tumor growth. Specifically, it reduced the number of circulating tumor cells and inhibited the growth of established tumors . This suggests potential applications in cancer therapy, particularly in tumors influenced by urotensin signaling.
Role in Hepatotoxicity Models
In a model assessing paracetamol-induced hepatotoxicity, administration of this compound resulted in down-regulation of urotensin receptor expression and significantly decreased serum levels of liver enzymes ALT and AST . This indicates a protective role against liver damage mediated by U-II signaling.
Table 2: Effects of this compound in Hepatotoxicity Models
Treatment Group | Dose (mg/kg) | ALT Levels (U/L) | AST Levels (U/L) |
---|---|---|---|
Control | N/A | Baseline | Baseline |
Paracetamol Only | 300 | Elevated | Elevated |
This compound | 30 | Decreased | Decreased |
This compound | 60 | Further Decreased | Further Decreased |
Properties
IUPAC Name |
2-bromo-N-[4-chloro-3-[(3R)-1-methylpyrrolidin-3-yl]oxyphenyl]-4,5-dimethoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrClN2O5S/c1-23-7-6-13(11-23)28-16-8-12(4-5-15(16)21)22-29(24,25)19-10-18(27-3)17(26-2)9-14(19)20/h4-5,8-10,13,22H,6-7,11H2,1-3H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCZCINJGIRLCD-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474960-44-6 | |
Record name | SB 657510 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474960446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxy-benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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